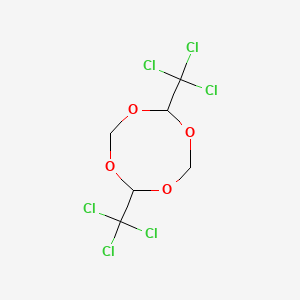
2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane is a synthetic organic compound characterized by its unique structure, which includes multiple trichloromethyl groups attached to a tetraoxocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane typically involves the reaction of trichloromethyl precursors with suitable tetraoxocane derivatives. One common method includes the chlorination of 2,6-dimethyl-1,3,5,7-tetraoxocane using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or thiols, replacing the trichloromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane has several applications in scientific research:
Biology: Investigated for its potential as a biocidal agent due to its ability to disrupt cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane involves its interaction with molecular targets such as enzymes and cellular membranes. The trichloromethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzymatic activity and disruption of cellular functions. This compound may also induce oxidative stress by generating reactive oxygen species, contributing to its biocidal properties.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(trichloromethyl)pyridine: Similar in structure but with a pyridine ring instead of a tetraoxocane ring.
2,6-Bis(trichloromethyl)-4-methylphenol: Contains a phenol ring and a methyl group, offering different reactivity and applications.
2,6-Bis(trichloromethyl)-1,4-dioxane: Features a dioxane ring, providing distinct chemical properties.
Uniqueness
2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane is unique due to its tetraoxocane ring structure, which imparts specific chemical reactivity and stability
Properties
CAS No. |
2384-06-7 |
|---|---|
Molecular Formula |
C6H6Cl6O4 |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
2,6-bis(trichloromethyl)-1,3,5,7-tetraoxocane |
InChI |
InChI=1S/C6H6Cl6O4/c7-5(8,9)3-13-1-14-4(6(10,11)12)16-2-15-3/h3-4H,1-2H2 |
InChI Key |
CJFJYFUAOSDKMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC(OCOC(O1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


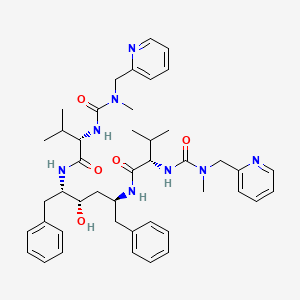
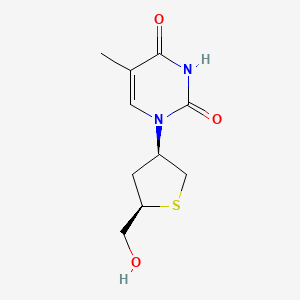



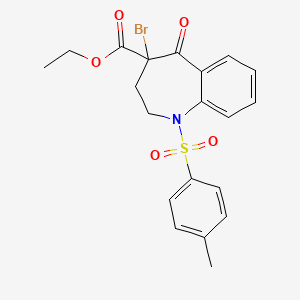
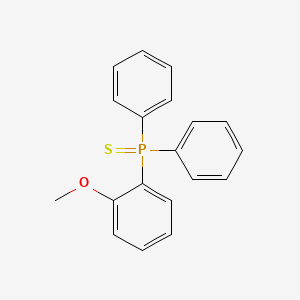
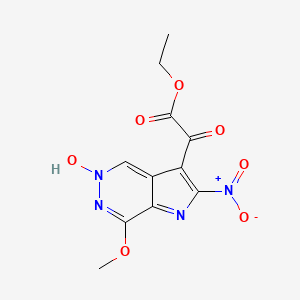
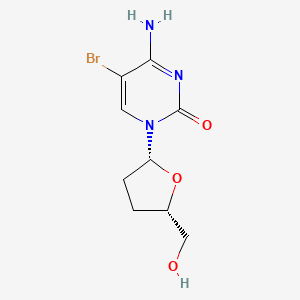
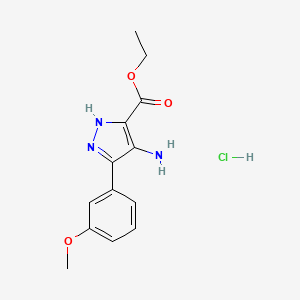

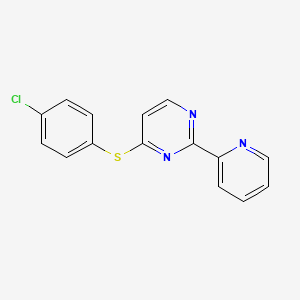
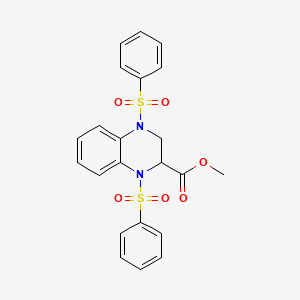
![[4-[4-(2-Chloroacetyl)oxyphenyl]sulfanylphenyl] 2-chloroacetate](/img/structure/B15194382.png)
